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molecular formula C10H9I3N2O3 B8613792 3-(beta-Alanylamino)-2,4,6-triiodobenzoic acid CAS No. 59017-50-4

3-(beta-Alanylamino)-2,4,6-triiodobenzoic acid

Cat. No. B8613792
M. Wt: 585.90 g/mol
InChI Key: RKUCYELCESIHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04094966

Procedure details

The same procedure is used as for Compond I, using 2,4,6-triiodo-3-amino-benzoic acid as iodo starting material and β-phthalimidopropionic acid chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]([NH2:11])=[C:9]([I:12])[CH:8]=[C:7]([I:13])[C:3]=1[C:4]([OH:6])=[O:5].C1(=O)[N:18]([CH2:19][CH2:20][C:21](Cl)=[O:22])C(=O)C2=CC=CC=C12>>[I:1][C:2]1[C:10]([NH:11][C:21](=[O:22])[CH2:20][CH2:19][NH2:18])=[C:9]([I:12])[CH:8]=[C:7]([I:13])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(=O)O)C(=CC(=C1N)I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1CCC(=O)Cl)=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
IC1=C(C(=O)O)C(=CC(=C1NC(CCN)=O)I)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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